molecular formula C16H14FNO2 B4622840 (2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one

(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B4622840
M. Wt: 271.29 g/mol
InChI Key: FRUIJPNICDVKDH-CMDGGOBGSA-N
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Description

(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one is an organic compound characterized by the presence of a fluorophenyl group and a hydroxy-methylphenyl group connected via a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one typically involves the condensation of 4-fluoroacetophenone with 2-hydroxy-5-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one
  • (2E)-1-(4-bromophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one
  • (2E)-1-(4-methylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one

Uniqueness

The presence of the fluorophenyl group in (2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-hydroxy-5-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11-2-7-16(20)14(10-11)18-9-8-15(19)12-3-5-13(17)6-4-12/h2-10,18,20H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUIJPNICDVKDH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one
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(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one
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(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one
Reactant of Route 4
(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one
Reactant of Route 5
(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one

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